4,4-Dimethylhex-5-en-1-amine
Description
4,4-Dimethylhex-5-en-1-amine is a branched aliphatic amine with a terminal alkene group. Its structure includes a six-carbon chain with two methyl groups at the fourth carbon and a double bond between carbons 5 and 4. The molecular formula is C₈H₁₅N (molecular weight: 125.21 g/mol).
Properties
IUPAC Name |
4,4-dimethylhex-5-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-8(2,3)6-5-7-9/h4H,1,5-7,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSTULNDNIEOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylhex-5-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylhex-5-en-1-ol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylhex-5-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and acid chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
4,4-Dimethylhex-5-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethylhex-5-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 4,4-Dimethylhex-5-en-1-amine to other aliphatic amines and unsaturated amines are critical for understanding its behavior. Below is a detailed comparison with three related compounds:
5-Methylhex-4-en-1-amine (CAS 115610-15-6)
- Molecular Formula : C₇H₁₅N (MW: 113.20 g/mol).
- Structural Differences : The double bond is at position 4, and a single methyl group is at position 5, unlike this compound, which has a double bond at position 5 and two methyl groups at position 3.
- Key Data: Safety: Causes skin/eye irritation; requires precautions during handling . Synthesis/Applications: Not explicitly discussed in the evidence, but its structural simplicity suggests use in small-molecule drug intermediates.
N-(Diphenylmethylene)-2,5-dimethylhex-5-en-3-amine
- Molecular Formula : C₂₁H₂₅N (MW: 292.21 g/mol).
- Structural Differences : Features a diphenylmethylene group attached to the amine and additional methyl groups at positions 2 and 5. The aromatic substituents increase steric bulk and alter electronic properties compared to the linear this compound.
- Key Data :
Cyclohexane-Based Amines (e.g., (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine)
- Molecular Formula : C₁₁H₂₃N₃ (MW: 197.32 g/mol).
- Structural Differences : Cyclohexane backbone with a piperazine substituent, contrasting sharply with the linear alkene-containing structure of this compound.
- Key Data :
Research Findings and Implications
Structural Isomerism : The position of the double bond and substituents significantly impacts reactivity. For example, 5-Methylhex-4-en-1-amine’s double bond at position 4 may confer greater conjugation stability than this compound’s terminal alkene .
Synthetic Utility : Cyclohexane-based amines () are prioritized in drug discovery due to their rigid structures, whereas linear amines like this compound may serve as flexible intermediates .
Biological Activity
4,4-Dimethylhex-5-en-1-amine, a compound with the molecular formula CHN, is an organic amine that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse studies and literature to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound features a branched alkyl chain with a double bond and an amine functional group. Its chemical properties are essential for understanding its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 129.23 g/mol |
| Chemical Formula | CHN |
| CAS Number | 55285789 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amine group allows for hydrogen bonding, which can enhance binding affinity to target proteins.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antimicrobial Activity : Some studies suggest that amines can exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Cytotoxicity : Certain derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.
- Neuroactive Properties : Compounds with similar structures have been investigated for their neuroactive effects, influencing neurotransmitter systems.
Case Studies
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of alkyl amines, including derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a therapeutic agent .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that certain derivatives exhibited dose-dependent cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
- Neuropharmacological Research : A study examining the effects of similar compounds on neurotransmitter release demonstrated that these amines could modulate dopamine and serotonin levels in neuronal cultures, indicating potential applications in treating mood disorders .
Synthetic Routes
This compound can be synthesized through several methods:
- Alkylation Reactions : Utilizing alkyl halides and amines under basic conditions.
- Reduction Reactions : Reducing corresponding ketones or imines using reducing agents such as lithium aluminum hydride.
Derivatives and Their Activities
The biological activity can be enhanced by modifying the structure of this compound. For instance:
| Derivative | Biological Activity |
|---|---|
| N-Methyl derivative | Increased neuroactivity |
| Hydroxy derivative | Enhanced antimicrobial properties |
| Acetyl derivative | Improved cytotoxicity against cancer cells |
Q & A
Q. What spectroscopic techniques are recommended for characterizing 4,4-Dimethylhex-5-en-1-amine?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. NMR identifies substituent positions and stereochemistry, while HRMS verifies molecular weight and fragmentation patterns. For example, PubChem entries for similar amines (e.g., 4,5-dimethylpyrimidin-2-amine) provide InChI keys and canonical SMILES strings to cross-validate spectral data .
Q. How can synthetic routes for this compound be optimized to improve yield?
Multi-step synthesis requires precise control of reaction conditions (temperature, solvent polarity, and catalyst selection). For unsaturated amines like this compound, inert atmospheres (N₂/Ar) prevent undesired oxidation. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures intermediate purity before proceeding to subsequent steps. Safety protocols from SDS guidelines (e.g., handling amines under fume hoods) mitigate risks .
Q. What safety precautions are critical when handling this compound in the laboratory?
Refer to Safety Data Sheets (SDS) for primary amines: use PPE (gloves, goggles), store in cool, dry conditions away from oxidizers, and ensure proper ventilation. Emergency protocols (e.g., spill containment with inert adsorbents) align with EU regulations like REACH, emphasizing toxicity assessments for amines .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the stereochemistry of this compound?
SHELXL refines crystallographic data to determine bond lengths, angles, and electron density maps, critical for confirming the double bond geometry (E/Z) at the 5-en position. High-resolution datasets (>1.0 Å) enable precise modeling of steric effects from the 4,4-dimethyl groups. SHELX workflows are validated for small molecules with complex substituents, as noted in crystallography literature .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. The amine’s electron-rich double bond and steric hindrance from dimethyl groups influence reaction pathways. PubChem’s InChI descriptors (e.g., InChI=1S/C6H9N3/...) provide structural inputs for computational tools .
Q. How should researchers address contradictions in biological activity data for this compound analogs?
Apply systematic criteria from qualitative research frameworks: (i) compare assay conditions (e.g., cell lines, concentrations), (ii) validate purity via HPLC, and (iii) use statistical tools (ANOVA, t-tests) to assess significance. For example, conflicting antimicrobial results may arise from impurity interference or solvent toxicity, necessitating rigorous replication .
Q. What strategies mitigate steric hindrance during functionalization of this compound?
Bulky substituents at the 4,4-positions limit access to the amine group. Strategies include:
- Using small, polar reagents (e.g., CH₃I for methylation) under high dilution to reduce crowding.
- Employing protecting groups (e.g., Boc) to temporarily shield the amine during multi-step synthesis.
- Computational docking studies (e.g., AutoDock) predict steric clashes before experimental trials .
Methodological Notes
- Structural Validation : Cross-reference experimental data (NMR, HRMS) with PubChem entries for analogous compounds .
- Safety Compliance : Adhere to SDS guidelines for amine handling, emphasizing fume hood use and waste disposal .
- Data Analysis : Resolve contradictions via statistical frameworks and replicate assays under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
